molecular formula C10H6F15NO2S B12843117 1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-2-propenyl- CAS No. 67584-49-0

1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-2-propenyl-

Cat. No.: B12843117
CAS No.: 67584-49-0
M. Wt: 489.20 g/mol
InChI Key: BWDDXILIAIZLEX-UHFFFAOYSA-N
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Description

N-Allyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide is a fluorinated organic compound with the molecular formula C10H6F15NO2S. It is known for its unique chemical structure, which includes a highly fluorinated heptane chain and an allyl group attached to a sulphonamide moiety. This compound is characterized by its high thermal stability, low surface energy, and resistance to chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide typically involves the reaction of a fluorinated heptane derivative with an allyl sulphonamide precursor. The reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the sulphonamide and facilitate nucleophilic substitution .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of fluorinated solvents and catalysts can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Allyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Allyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide involves its interaction with molecular targets through its fluorinated chain and sulphonamide group. The fluorinated chain provides hydrophobic interactions, while the sulphonamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide is unique due to its combination of a highly fluorinated chain and an allyl sulphonamide moiety. This structure imparts exceptional thermal stability, chemical resistance, and the ability to participate in diverse chemical reactions, making it valuable for various scientific and industrial applications .

Properties

CAS No.

67584-49-0

Molecular Formula

C10H6F15NO2S

Molecular Weight

489.20 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-prop-2-enylheptane-1-sulfonamide

InChI

InChI=1S/C10H6F15NO2S/c1-2-3-26-29(27,28)10(24,25)8(19,20)6(15,16)4(11,12)5(13,14)7(17,18)9(21,22)23/h2,26H,1,3H2

InChI Key

BWDDXILIAIZLEX-UHFFFAOYSA-N

Canonical SMILES

C=CCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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